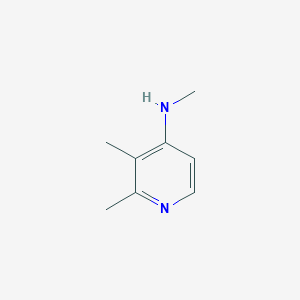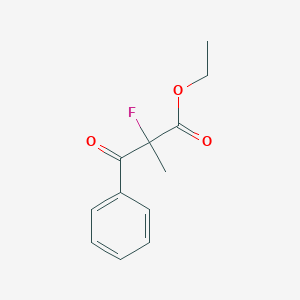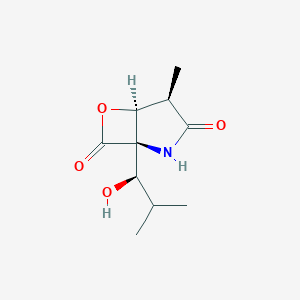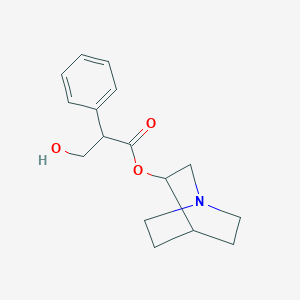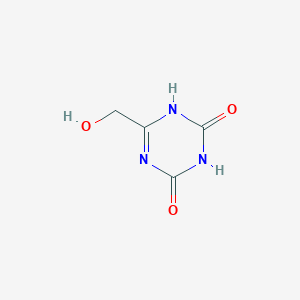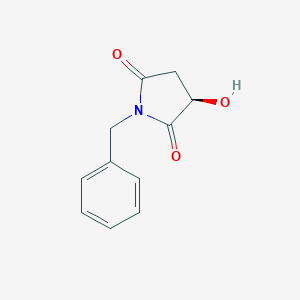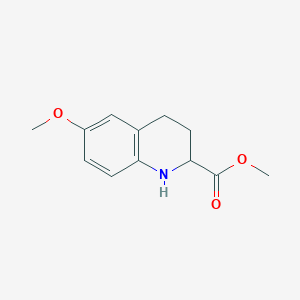
1H-Pyrrole-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-sulfonamide, also known as sulfonamide pyrrole, is a heterocyclic organic compound that contains a pyrrole ring and a sulfonamide group. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-1H-Pyrrole-3-sulfonamide is mainly related to its ability to interact with biological molecules, such as proteins and enzymes. It can form hydrogen bonds and hydrophobic interactions with the active sites of the target molecules, leading to inhibition or modulation of their activities. For example, 1H-Pyrrole-3-1H-Pyrrole-3-sulfonamide has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling and proliferation.
Biochemical and Physiological Effects:
1H-Pyrrole-3-1H-Pyrrole-3-sulfonamide has been shown to have various biochemical and physiological effects, depending on the target molecules and the concentration used. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis and metastasis, and modulate immune responses. It can also affect the activity of enzymes involved in various metabolic pathways, such as glycolysis and oxidative phosphorylation.
Advantages and Limitations for Lab Experiments
The advantages of using 1H-Pyrrole-3-1H-Pyrrole-3-sulfonamide in lab experiments include its high purity and stability, its ability to form specific interactions with biological molecules, and its potential applications in various fields. However, there are also some limitations, such as its low solubility in water and some organic solvents, its potential toxicity at high concentrations, and its limited availability and high cost.
Future Directions
There are many future directions for the research and development of 1H-Pyrrole-3-1H-Pyrrole-3-sulfonamide. One direction is to explore its potential applications in drug discovery and development, especially in the design of novel anti-cancer agents and protein kinase inhibitors. Another direction is to investigate its interactions with other biological molecules, such as DNA and RNA, and to develop new methods for its synthesis and purification. Finally, the development of new analytical methods for the detection and quantification of 1H-Pyrrole-3-1H-Pyrrole-3-sulfonamide in biological samples is also an important direction for future research.
Conclusion:
In conclusion, 1H-Pyrrole-3-1H-Pyrrole-3-sulfonamide is a heterocyclic organic compound that has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 1H-Pyrrole-3-1H-Pyrrole-3-sulfonamide will contribute to the advancement of various fields, including drug discovery, catalysis, and sensing.
Synthesis Methods
The synthesis of 1H-Pyrrole-3-1H-Pyrrole-3-sulfonamide can be achieved through various methods, including the reaction of pyrrole with sulfonyl chloride, the condensation reaction of pyrrole with 1H-Pyrrole-3-sulfonamide, and the cyclization reaction of N-alkyl1H-Pyrrole-3-sulfonamides. Among these methods, the reaction of pyrrole with sulfonyl chloride is the most commonly used method, which can produce 1H-Pyrrole-3-1H-Pyrrole-3-sulfonamide with high yield and purity.
Scientific Research Applications
1H-Pyrrole-3-1H-Pyrrole-3-sulfonamide has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. It has been used as a building block in the synthesis of various bioactive molecules, such as inhibitors of protein kinases, proteasome inhibitors, and anti-cancer agents. It has also been used as a ligand in the design of metal complexes for catalysis and sensing applications.
properties
CAS RN |
189063-21-6 |
|---|---|
Product Name |
1H-Pyrrole-3-sulfonamide |
Molecular Formula |
C4H6N2O2S |
Molecular Weight |
146.17 g/mol |
IUPAC Name |
1H-pyrrole-3-sulfonamide |
InChI |
InChI=1S/C4H6N2O2S/c5-9(7,8)4-1-2-6-3-4/h1-3,6H,(H2,5,7,8) |
InChI Key |
SSKNVFBNMYLIHB-UHFFFAOYSA-N |
SMILES |
C1=CNC=C1S(=O)(=O)N |
Canonical SMILES |
C1=CNC=C1S(=O)(=O)N |
synonyms |
1H-Pyrrole-3-sulfonamide(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)

